molecular formula C24H28N4O2 B4373412 N~4~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4373412
M. Wt: 404.5 g/mol
InChI Key: UPSYNTHOWVREDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two isopropylphenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylaniline with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while reduction reactions may produce reduced amine derivatives.

Scientific Research Applications

N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.

    Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide include other pyrazole derivatives with different substituents. Examples include:

  • N,N’-bis(4-isopropylphenyl)urea
  • N,N’-bis(4-ethoxycarbonylphenyl)thiourea

Uniqueness

What sets N,N’-bis(4-isopropylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide apart from similar compounds is its specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-methyl-3-N,4-N-bis(4-propan-2-ylphenyl)pyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-15(2)17-6-10-19(11-7-17)26-23(29)21-14-25-28(5)22(21)24(30)27-20-12-8-18(9-13-20)16(3)4/h6-16H,1-5H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSYNTHOWVREDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(4-ISOPROPYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

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